molecular formula C11H12O4 B13068120 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B13068120
M. Wt: 208.21 g/mol
InChI Key: BFCHRBOGBZJPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with a complex structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the condensation of 5-chloro-2-nitroaniline with thiophenol under alkaline conditions to obtain 2-nitro-5-thiophenyl aniline. This intermediate is then reacted with an acylating agent, such as 2-methoxyacetyl chloride, to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous materials and waste production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific benzofuran ring system and methoxyacetyl functional group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-(2-methoxyacetyl)-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C11H12O4/c1-14-6-9(12)7-2-3-10-8(11(7)13)4-5-15-10/h4-5,7H,2-3,6H2,1H3

InChI Key

BFCHRBOGBZJPCP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCC2=C(C1=O)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.